molecular formula C18H22N2O4S2 B6955467 N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide

N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide

Cat. No.: B6955467
M. Wt: 394.5 g/mol
InChI Key: PYZUTCXPYLTBLD-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide is an organic compound with a complex structure that includes sulfonyl and sulfinyl functional groups

Properties

IUPAC Name

N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-14-8-10-17(11-9-14)26(23,24)20-15-6-5-7-16(12-15)25(22)13-18(21)19-4-2/h5-12,20H,3-4,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZUTCXPYLTBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)CC(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonylamide intermediate: The reaction between 4-ethylbenzenesulfonyl chloride and 3-aminophenyl sulfoxide in the presence of a base such as triethylamine.

    Acylation: The intermediate is then acylated with N-ethylacetamide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Chemical Sensors: Its derivatives are used in the design of chemical sensors due to their specific binding properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide involves its interaction with specific molecular targets. The sulfonyl and sulfinyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[3-[(4-methylphenyl)sulfonylamino]phenyl]sulfinylacetamide
  • N-ethyl-2-[3-[(4-chlorophenyl)sulfonylamino]phenyl]sulfinylacetamide

Uniqueness

N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide is unique due to the presence of both sulfonyl and sulfinyl groups, which provide distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in medicinal chemistry and materials science applications.

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